O-(mesitylsulfonyl)hydroxylamine

Vue d'ensemble

Description

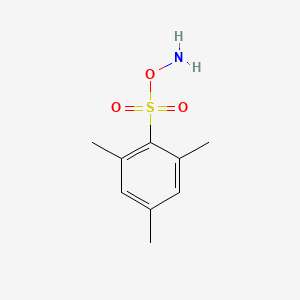

O-(Mesitylsulfonyl)hydroxylamine is an organic compound with the chemical formula C9H13NO3S. It is characterized by the presence of a sulfonyl group attached to a hydroxylamine moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of O-(mesitylsulfonyl)hydroxylamine typically involves a multi-step process starting from mesitylene. The initial step involves the sulfonylation of mesitylene to form mesitylene-2-sulfonyl chloride. This intermediate is then reacted with hydroxylamine to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is often produced in high purity, making it suitable for various chemical applications .

Analyse Des Réactions Chimiques

Types of Reactions: O-(Mesitylsulfonyl)hydroxylamine undergoes several types of chemical reactions, including:

Oxidation: It can act as an oxidizing agent in certain reactions.

Reduction: It can be reduced under specific conditions.

Substitution: It participates in substitution reactions, particularly in the formation of oximes, hydroxylamines, and amides

Common Reagents and Conditions: Common reagents used in reactions with this compound include various acids, bases, and other nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from reactions involving this compound include oximes, hydroxylamines, and amides. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

Hydrogenation of Unsaturated Carbonyl Compounds

One of the prominent applications of O-(mesitylsulfonyl)hydroxylamine is in the selective hydrogenation of α,β-unsaturated carbonyl derivatives. In a study conducted by Gondi Sudershan Reddy et al., MSH was employed in the presence of ytterbium triflate as a catalyst to achieve high yields (60-93%) in the reduction of these compounds without affecting other functional groups . This method provides a safer alternative to traditional hydrogenation techniques that require explosive hydrogen gas.

Aziridination Reactions

MSH has also been utilized for the aziridination of alkenes, which involves the formation of aziridine rings from simple olefins. Reports indicate that MSH can effectively convert unactivated alkenes into aziridines under mild conditions, showcasing its broad functional group tolerance . This application is particularly valuable for synthesizing nitrogen-containing heterocycles.

One-Pot Reactions

The reagent has been successfully integrated into one-pot reactions for synthesizing primary amines and other nitrogenous compounds. For instance, it has been used in anti-Markovnikov hydroamination processes, allowing for efficient amination of unactivated alkenes . Such methodologies streamline synthetic routes and reduce the number of purification steps required.

Selective Hydrogenation Case Study

In a detailed exploration by Reddy et al., MSH was tested on various α,β-unsaturated carbonyl compounds, demonstrating its effectiveness in achieving selective hydrogenation without impacting adjacent functional groups. The study highlighted operational simplicity and high product yields as key advantages .

Aziridination Mechanism Study

A collaborative study revealed the mechanistic pathways involved in the aziridination reactions using MSH. It was found that the reagent's electrophilic nature allows for effective ring closure without requiring harsh conditions, making it suitable for sensitive substrates .

Comparative Data Table

Mécanisme D'action

The mechanism of action of O-(mesitylsulfonyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. It introduces an amino group into various substrates through nucleophilic substitution reactions. The sulfonyl group enhances the electrophilicity of the hydroxylamine moiety, facilitating the formation of nitrogen-containing compounds .

Comparaison Avec Des Composés Similaires

- O-(Tosyl)hydroxylamine

- O-(2,4-Dinitrophenyl)hydroxylamine

- O-(PivONH3OTf)

Comparison: O-(Mesitylsulfonyl)hydroxylamine is unique due to its high reactivity and ability to introduce nitrogen-containing functional groups efficiently. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile reagent in organic synthesis .

Activité Biologique

O-(Mesitylsulfonyl)hydroxylamine (MSA) is a versatile compound with significant biological activity, primarily recognized for its role as a reagent in organic synthesis. This article explores its biological properties, mechanisms of action, and applications in various chemical transformations.

This compound has the molecular formula C₉H₁₃NO₃S and is characterized by the presence of a mesityl group attached to a sulfonyl-hydroxylamine moiety. Its structure contributes to its reactivity and utility in synthetic chemistry, particularly in the reduction of electron-deficient carbonyl compounds and aziridination reactions .

1. Reactivity in Organic Synthesis

MSA is primarily utilized as a reagent for selective hydrogenation and aziridination reactions. It has been shown to effectively reduce α,β-unsaturated carbonyl derivatives in the presence of catalytic amounts of ytterbium triflate, yielding secondary amides from ketones via Beckmann rearrangement . This reaction showcases MSA's ability to facilitate transformations without affecting other functional groups.

Table 1: Summary of Reaction Yields Using MSA

| Entry | Substrate | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 1a | CH₂Cl₂ | 24 | 70 |

| 2 | 1a | Toluene | 36 | 57 |

| 3 | 1a | CH₃CN | 72 | 41 |

| 4 | 1b | CH₂Cl₂ | 24 | 54 |

| 5 | 1c | CH₂Cl₂ | 24 | 56 |

2. Toxicity and Safety Profile

The safety profile of MSA indicates moderate toxicity. It is classified under acute toxicity categories for dermal and inhalation exposure (Category 4) and shows potential for respiratory tract irritation (Category 3). Eye irritation is also noted, emphasizing the need for caution during handling . Long-term exposure does not appear to produce chronic health effects based on available data.

Table 2: Toxicological Classifications of MSA

| Endpoint | Classification |

|---|---|

| Acute Toxicity (Dermal) | Category 4 |

| Acute Toxicity (Inhalation) | Category 4 |

| Specific Target Organ Toxicity | Category 3 |

| Skin Corrosion/Irritation | Category 2 |

| Eye Damage/Irritation | Category 2 |

The mechanisms by which MSA exerts its biological effects primarily involve its electrophilic nature, allowing it to react with nucleophiles such as alkenes and carbonyl compounds. This reactivity facilitates the formation of aziridines and amines, which are valuable intermediates in synthetic organic chemistry .

Aziridination Reactions

MSA has been effectively employed in aziridination reactions, showcasing its ability to convert olefins into aziridines under mild conditions. This transformation is significant due to the utility of aziridines as building blocks in pharmaceuticals and agrochemicals .

Case Study: Hydrogenation of Carbonyl Derivatives

In a study conducted by Gondi Sudershan Reddy et al., MSA was utilized for the selective hydrogenation of electron-deficient α,β-unsaturated carbonyl derivatives. The study demonstrated that MSA could achieve high yields while maintaining selectivity towards desired products, highlighting its efficiency as a reagent in organic synthesis .

Case Study: Aziridination Efficiency

Another investigation illustrated the use of MSA for the aziridination of simple olefins. The results indicated that MSA could effectively generate aziridines with high regio- and stereoselectivity, underscoring its potential in synthesizing complex nitrogen-containing compounds .

Propriétés

IUPAC Name |

amino 2,4,6-trimethylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-6-4-7(2)9(8(3)5-6)14(11,12)13-10/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKQALUEEULCPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)ON)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474114 | |

| Record name | O-(mesitylsulfonyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36016-40-7 | |

| Record name | O-(mesitylsulfonyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(2,4,6-Trimethylbenzenesulfonyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: MSH acts as an electrophilic nitrogen source, transferring its amino group (NH2) to nucleophilic substrates. This typically occurs through a nucleophilic attack on the nitrogen atom of MSH, followed by elimination of the mesitylenesulfonate leaving group. []

A: Amination by MSH introduces an amino group into the target molecule, which can significantly alter its chemical properties and biological activity. This allows for the synthesis of various nitrogen-containing compounds, including amines, imines, and heterocycles. [, , ]

A: MSH has the molecular formula C9H13NO3S and a molecular weight of 215.2 g/mol. []

A: MSH can be characterized using various spectroscopic techniques, including:* Infrared (IR) spectroscopy: Shows characteristic absorption bands at 3340, 3250, 1600, 1350, 1190, and 1180 cm−1. []* 1H Nuclear Magnetic Resonance (NMR) spectroscopy: Exhibits signals at 6.75 ppm (singlet, 2H, aromatic protons) and 2.15 ppm (singlet, 9H, methyl protons) in CDCl3. []

A: MSH is known to be thermally unstable and can decompose rapidly at room temperature, potentially leading to explosions. [, ] Therefore, it is crucial to prepare MSH immediately before use and avoid storage.

A: The stability of MSH is significantly enhanced when handled as a wet batch. Water content between 15-40% allows for safe storage in kilogram quantities for short periods in the freezer. [] Rigorous drying should be avoided.

A: MSH finds use in various synthetic transformations, including:* Synthesis of heterocycles: Used in the preparation of various heterocyclic compounds like thiazoles, triazoles, and diazepines. [, , ]* Amination of sulfides: Converts sulfides to alkenes via sulfilimine intermediates. []* Modification of peptides and proteins: Facilitates the conversion of cysteine residues to dehydroalanine, enabling further functionalization. [, ]

A: Yes, MSH can activate alkyl thioglycosides selectively over phenyl thioglycosides, enabling orthogonal glycosylation strategies. []

A: Yes, Density Functional Theory (DFT) calculations have been employed to rationalize the regioselectivity observed in the amination of pyrazine derivatives by MSH. []

A: While MSH is a potent aminating agent, its instability poses safety concerns. Research has explored alternative aminating reagents with improved stability profiles. For instance, N,N-dimethyl-O-(methylsulfonyl)hydroxylamine exhibits better stability than its NH2 analog (MSH) and can be stored at low temperatures. []

A: Due to its instability, MSH should not be stored. It should be prepared fresh immediately before use. [, ]

A: MSH is a potentially explosive substance. It should be handled with extreme care in a well-ventilated area, using appropriate personal protective equipment. [] Avoid contact with skin, eyes, and clothing. Dispose of waste material according to local regulations.

ANone: MSH is not specifically regulated, but general laboratory safety regulations and guidelines for handling hazardous chemicals apply. It is essential to consult the material safety data sheet (MSDS) before working with MSH.

ANone: The provided research papers primarily focus on MSH's synthetic utility as a reagent. Information on pharmacological properties, toxicity, or other aspects related to drug development is not available in the provided context.

ANone: Research on MSH and its applications spans various disciplines, including:* Organic Chemistry: Development of new synthetic methodologies for constructing diverse nitrogen-containing compounds.* Medicinal Chemistry: Synthesis of biologically active molecules and exploration of new chemical space for drug discovery.* Chemical Biology: Tools for modifying peptides and proteins, enabling the study of biological processes and development of novel therapeutics.* Material Science: Synthesis of functional materials with tailored properties.

A: * Introduction of MSH: MSH was first reported as a powerful aminating reagent in the 1970s. [] * Safety concerns and alternative reagents: Reports of MSH's instability and explosion hazards led to the exploration of alternative, more stable aminating reagents. [, ]* Development of safe handling protocols: Research focusing on safe handling and storage of MSH, particularly emphasizing the use of wet batches. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.